molecular formula C25H26ClN3O3 B10871133 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one

Katalognummer: B10871133
Molekulargewicht: 451.9 g/mol
InChI-Schlüssel: YXVMHMAUCDMCID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinoline core, which is substituted with a phenyl group, a chloro group, and a morpholinylcarbonyl-piperidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst.

    Introduction of the Piperidinyl and Morpholinylcarbonyl Groups: The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine reacts with an appropriate leaving group on the quinoline core. The morpholinylcarbonyl group is typically introduced through acylation reactions using morpholine and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and morpholinylcarbonyl moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinoline core and the carbonyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The chloro group on the quinoline ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives of the piperidinyl and morpholinylcarbonyl groups.

    Reduction: Reduced quinoline derivatives and alcohols from the carbonyl group.

    Substitution: Amino or thio-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its potential as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its quinoline core and functional groups make it suitable for applications in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperidinyl and morpholinylcarbonyl groups, resulting in different reactivity and biological activity.

    3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one:

    6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]quinolin-2(1H)-one: Lacks the phenyl group, altering its interaction with biological targets.

Uniqueness

The unique combination of functional groups in 6-chloro-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-4-phenylquinolin-2(1H)-one provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C25H26ClN3O3

Molekulargewicht

451.9 g/mol

IUPAC-Name

6-chloro-3-[3-(morpholine-4-carbonyl)piperidin-1-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C25H26ClN3O3/c26-19-8-9-21-20(15-19)22(17-5-2-1-3-6-17)23(24(30)27-21)29-10-4-7-18(16-29)25(31)28-11-13-32-14-12-28/h1-3,5-6,8-9,15,18H,4,7,10-14,16H2,(H,27,30)

InChI-Schlüssel

YXVMHMAUCDMCID-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCOCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.